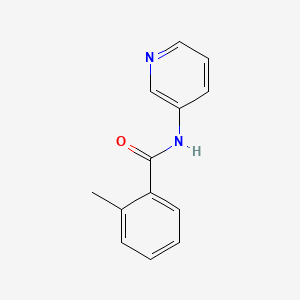

2-methyl-N-(pyridin-3-yl)benzamide

Beschreibung

2-Methyl-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a pyridine ring substituted at the 3-position. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol. The compound combines a benzamide core with a pyridine moiety, enabling diverse intermolecular interactions (e.g., hydrogen bonding via the amide group and π-π stacking via aromatic rings).

Eigenschaften

Molekularformel |

C13H12N2O |

|---|---|

Molekulargewicht |

212.25 g/mol |

IUPAC-Name |

2-methyl-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C13H12N2O/c1-10-5-2-3-7-12(10)13(16)15-11-6-4-8-14-9-11/h2-9H,1H3,(H,15,16) |

InChI-Schlüssel |

OSYNRTXNFJOPPK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C(=O)NC2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Methyl-N-(Pyridin-3-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Nukleophile wie Halogenide, Amine oder Thiole

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren, Ketone

Reduktion: Amine

Substitution: Verschiedene substituierte Benzamide

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-N-(Pyridin-3-yl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise hemmt die Verbindung bei ihrer antituberkulösen Aktivität das Wachstum von Mycobacterium tuberculosis, indem sie in die Synthese der bakteriellen Zellwand eingreift. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Various substituted benzamides

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-methyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-methyl-N-(pyridin-3-yl)benzamide, highlighting key differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Insights :

Thiourea vs. Amide : The thiourea analog () introduces sulfur, which may enhance metal coordination (e.g., in catalytic systems) but reduces hydrolytic stability compared to the amide.

Heterocyclic Substitutions: Quinoline () increases aromatic surface area, favoring interactions with hydrophobic protein pockets. Morpholine () improves water solubility, critical for bioavailability in drug design.

Halogen Effects : Fluorination () enhances metabolic resistance and binding affinity via electronegative interactions.

Complex Derivatives : Imatinib () exemplifies how benzamide scaffolds integrate into larger pharmacophores for selective inhibition.

Physicochemical Trends :

- logP Values : Range from 2.41 (morpholine derivative) to ~3.5 (fluorinated analog), reflecting tunable lipophilicity.

- Hydrogen Bonding : Amide and morpholine groups increase polar surface area (>40 Ų), enhancing solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.